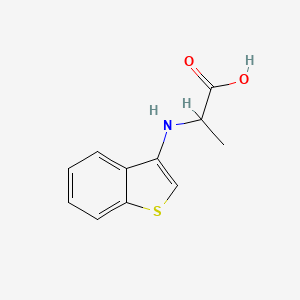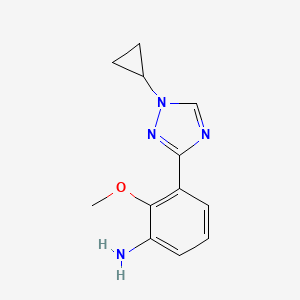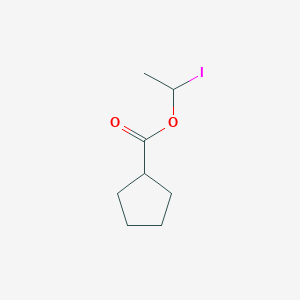![molecular formula C14H17NSi B13693035 3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
3-[4-(Trimethylsilyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which in turn is substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl-substituted phenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trimethylsilyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized at specific positions.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, where the trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Lithiation Reagents: n-Butyllithium is commonly used for the lithiation step.
Transmetalation Reagents: Organomagnesium halides are used for transmetalation.
Cross-Coupling Reagents: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Trimethylsilyl)ethynyl]pyridine: This compound features an ethynyl group instead of a phenyl group and has similar reactivity and applications.
2-Chloro-3-(trimethylsilyl)pyridine: This compound has a chloro substituent and is used in similar synthetic applications.
Uniqueness
3-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a trimethylsilyl group and a phenyl group on the pyridine ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H17NSi |
|---|---|
Molecular Weight |
227.38 g/mol |
IUPAC Name |
trimethyl-(4-pyridin-3-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-8-6-12(7-9-14)13-5-4-10-15-11-13/h4-11H,1-3H3 |
InChI Key |
ZDOYDEGXJPGFSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
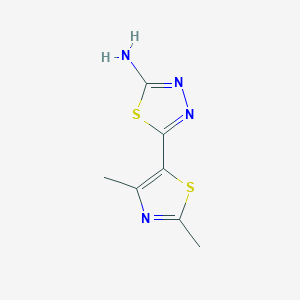
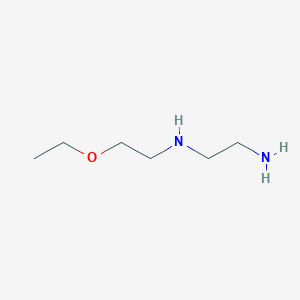
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
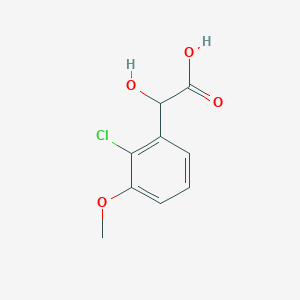
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
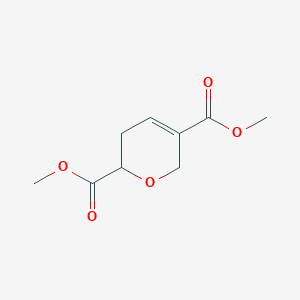
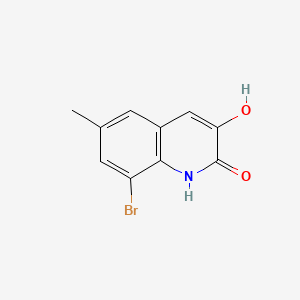
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
